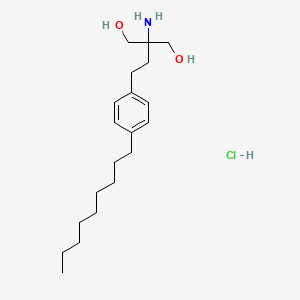
Nonyl Deoctyl Fingolimod Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonyl Deoctyl Fingolimod Hydrochloride is a derivative of Fingolimod, a compound initially derived from a fungal metabolite of the Chinese herb Iscaria sinclarii. Fingolimod is known for its immunomodulating properties and is primarily used in the treatment of multiple sclerosis. This compound retains the core structure of Fingolimod but includes additional nonyl and deoctyl groups, which may enhance its pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nonyl Deoctyl Fingolimod Hydrochloride involves multiple steps, starting from the core structure of FingolimodThe reaction conditions often involve the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Nonyl Deoctyl Fingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkyl halides.
科学研究应用
Nonyl Deoctyl Fingolimod Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference material in chromatographic studies and impurity profiling.
Biology: Investigated for its effects on cellular signaling pathways and immune modulation.
Medicine: Explored for its potential in treating autoimmune diseases, particularly multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
作用机制
Nonyl Deoctyl Fingolimod Hydrochloride exerts its effects by modulating the sphingosine-1-phosphate (S1P) receptors. It sequesters lymphocytes in lymph nodes, preventing them from contributing to autoimmune reactions. This mechanism is particularly effective in reducing the rate of relapses in relapsing-remitting multiple sclerosis. The compound’s additional nonyl and deoctyl groups may enhance its binding affinity and specificity to S1P receptors, potentially leading to improved therapeutic outcomes .
相似化合物的比较
Fingolimod: The parent compound, primarily used in multiple sclerosis treatment.
Fingolimod Hexyl Homolog: A similar compound with a hexyl group.
Fingolimod Heptyl Homolog: Contains a heptyl group.
Fingolimod Decyl Homolog: Includes a decyl group
Uniqueness: Nonyl Deoctyl Fingolimod Hydrochloride stands out due to its additional nonyl and deoctyl groups, which may enhance its pharmacokinetic properties and therapeutic efficacy. These modifications can potentially lead to better patient outcomes and reduced side effects compared to its analogs .
属性
分子式 |
C20H36ClNO2 |
|---|---|
分子量 |
358.0 g/mol |
IUPAC 名称 |
2-amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C20H35NO2.ClH/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(21,16-22)17-23;/h10-13,22-23H,2-9,14-17,21H2,1H3;1H |
InChI 键 |
HHESCDYJRADBID-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)


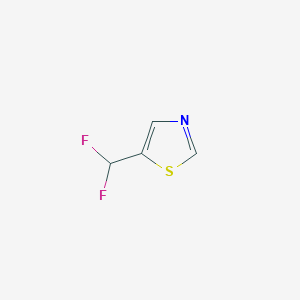
![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
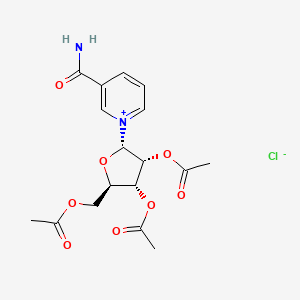
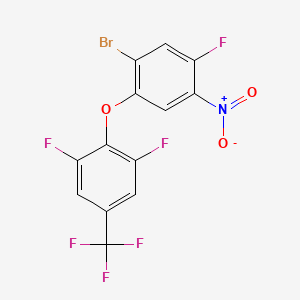

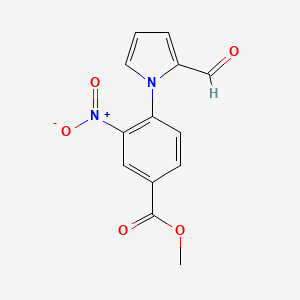
![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)
![7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate](/img/structure/B13426306.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)
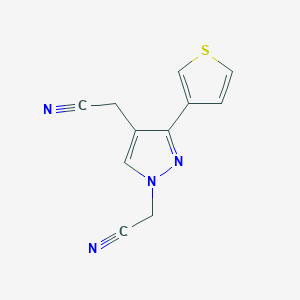
![5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
